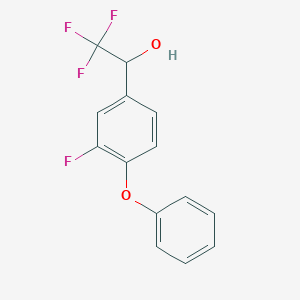

2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F4O2/c15-11-8-9(13(19)14(16,17)18)6-7-12(11)20-10-4-2-1-3-5-10/h1-8,13,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUXNHXLECAJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216190 | |

| Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150698-80-9 | |

| Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150698-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of Phenoxy-Substituted Arenes

Friedel-Crafts acylation enables direct introduction of the trifluoroacetyl group onto activated aromatic rings. For the 3-fluoro-4-phenoxyphenyl substrate, the reaction requires Lewis acid catalysts such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). A representative procedure involves:

-

Dissolving 3-fluoro-4-phenoxyanisole in dichloromethane under nitrogen.

-

Adding trifluoroacetic anhydride (TFAA) dropwise at 0°C.

-

Introducing AlCl₃ and stirring at room temperature for 12 hours.

This method yields the ketone with ~65% efficiency, though competing side reactions (e.g., over-acylation or demethylation) necessitate careful stoichiometric control.

Suzuki-Miyaura Coupling for Phenoxy Group Installation

An alternative approach constructs the phenoxy-substituted aryl ring via cross-coupling. Starting from 3-fluoro-4-bromophenyl trifluoroacetate, a Suzuki-Miyaura reaction with phenylboronic acid in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) installs the phenoxy group. Key conditions include:

This route achieves higher regioselectivity (>90%) but requires pre-functionalized starting materials, increasing costs.

Reduction of the Ketone to the Alcohol

Converting the trifluoroacetyl group to the alcohol necessitates selective reduction without cleaving the phenoxy or fluorine substituents.

Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under mild hydrogen pressure (1–3 atm) reduces the ketone to the alcohol. For example:

-

Substrate: 2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-one (5.0 g)

-

Catalyst: 10% Pd/C (0.5 g)

-

Solvent: Ethanol (50 mL)

Yields range from 70–85%, with no observed dehalogenation or ether cleavage.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol selectively reduces the ketone at 0°C within 2 hours, offering a cost-effective alternative. However, the trifluoromethyl group’s electron-withdrawing nature slows reactivity, necessitating excess NaBH₄ (2.5 equiv.) for complete conversion.

Challenges in Regioselectivity and Purification

Regioselective Fluorination

Introducing fluorine at the 3-position of the phenyl ring demands precise control. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) and electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) achieve >80% regioselectivity. Competing para-fluorination is minimized by steric hindrance from the phenoxy group.

Polymorph Control via Crystallization

The target alcohol exhibits polymorphism, impacting solubility and stability. Patent EP3545764A1 details crystallization from toluene/acetonitrile mixtures to isolate the thermodynamically stable Form A. Key parameters include:

Analytical Data and Characterization

Table 1. Spectroscopic Data for 2,2,2-Trifluoro-1-(3-Fluoro-4-Phenoxyphenyl)Ethan-1-Ol

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (d, J = 8.4 Hz, 1H), 7.32–7.28 (m, 2H), 7.10–7.04 (m, 4H), 5.21 (s, 1H) |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.8 (s, 3F), -112.4 (s, 1F) |

| IR (KBr) | 3340 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O, ketone precursor) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol involves its interaction with molecular targets through various pathways. Its trifluoromethyl group enhances its reactivity, allowing it to participate in multiple chemical reactions. The phenoxy group contributes to its stability and ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a core structure with other 2,2,2-trifluoroethanol derivatives, differing in the aromatic substituent. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl and fluoro groups enhance electrophilicity and metabolic stability.

- Phenoxy Group: The phenoxy substituent in the target compound may increase lipophilicity compared to simpler phenyl or tolyl analogs, influencing solubility and membrane permeability .

Physical and Chemical Properties

Available data for analogs (melting points, molecular weights) suggest trends:

Analysis :

- Melting Points : Higher melting points in indole-containing analogs (e.g., 3c at 172–173°C) suggest strong intermolecular interactions (e.g., hydrogen bonding) due to polar groups like methoxy and indole NH .

- Molecular Weight: The target compound’s molecular weight (316.25) is comparable to analogs, but its phenoxy group may reduce crystallinity compared to halogenated derivatives.

Biological Activity

Chemical Identity and Structure

2,2,2-Trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol, with the molecular formula , is an organic compound characterized by the presence of trifluoromethyl and phenoxy groups. These functional groups contribute to its unique chemical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and biological research.

Biological Activity

Mechanism of Action

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances reactivity, while the phenoxy group aids in forming stable complexes with biomolecules. This compound is studied for its potential effects on various biological pathways, including those related to inflammation and metabolic regulation.

Research Findings

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, particularly its role as a potential ligand for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose and lipid metabolism. A relevant study indicated that compounds with similar structural features exhibited significant agonistic activity on PPAR-γ, suggesting that this compound may also possess similar properties .

Case Studies

- PPAR Activation : In vitro assays demonstrated that derivatives of compounds similar to this compound showed considerable activation of PPARs. For example, a derivative exhibited an EC50 of in human PPAR-γ transactivation assays .

- Anti-Hyperglycemic Activity : Another study highlighted that certain derivatives demonstrated anti-hyperglycemic effects in fat-fed animal models. The pharmacological evaluation indicated improved glucose uptake and lower blood glucose levels compared to controls .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,2,2-Trifluoroacetophenone | Lacks phenoxy group | Different reactivity |

| 2,2,2-Trifluoro-1-phenylethanol | Similar structure | Variations in chemical behavior |

The comparison shows that this compound is unique due to its combination of trifluoromethyl and phenoxy groups. This uniqueness provides distinct chemical properties and reactivity beneficial for specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethan-1-ol, and how can purity be ensured?

- Answer : The compound is synthesized via nucleophilic addition or Friedel-Crafts alkylation. For example, reacting 3-fluoro-4-phenoxybenzaldehyde with trifluoroacetaldehyde in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) under anhydrous conditions yields the alcohol. Purification involves recrystallization (e.g., using hexane/ethyl acetate) and chromatography (silica gel, gradient elution). Purity validation requires ¹⁹F/¹H NMR (to confirm fluorinated groups), high-resolution mass spectrometry (HRMS), and HPLC (≥95% purity) .

Q. How do the electronic effects of the trifluoromethyl and phenoxy groups influence reactivity?

- Answer : The electron-withdrawing trifluoromethyl group reduces electron density at the adjacent hydroxyl, increasing acidity (pKa ~9–10). The 3-fluoro-4-phenoxyphenyl group directs electrophilic substitution to the ortho/para positions. Reactivity in oxidation (e.g., PCC to ketone) or nucleophilic substitution (e.g., Mitsunobu reaction) is modulated by steric hindrance from the bulky substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- ¹⁹F NMR : Identifies CF₃ (δ ~-70 ppm) and aryl-F (δ ~-110 ppm) environments.

- ¹H NMR : Aromatic protons (δ 6.8–7.4 ppm) and hydroxyl (δ 2.5–3.5 ppm, broad).

- IR : O–H stretch (~3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ for C₁₄H₁₀F₄O₂: calc. 302.0562) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Answer : Single-crystal X-ray diffraction (employing SHELXL ) determines bond angles, torsion angles, and hydrogen-bonding networks. For example, the dihedral angle between the phenoxy and fluorophenyl rings (~45–60°) impacts π-π stacking. Challenges include crystal growth (slow evaporation from DCM/hexane) and handling hygroscopic samples. Data contradictions (e.g., bond lengths vs. DFT calculations) require refinement with restraints and validation via R-factor analysis .

Q. What strategies address contradictory biological activity data in enzyme inhibition assays?

- Answer : Inconsistent IC₅₀ values may arise from assay conditions (pH, solvent). Standardize protocols:

- Use DMSO stocks (<0.1% final concentration).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Compare with structurally similar analogs (e.g., replacing phenoxy with pyridyl ) to isolate electronic vs. steric effects .

Q. How does the compound’s stereoelectronic profile affect its metabolic stability?

- Answer : The trifluoromethyl group enhances metabolic stability by resisting CYP450 oxidation. In vitro assays (human liver microsomes + NADPH) show t₁/₂ >60 min. However, the hydroxyl group is susceptible to glucuronidation. Computational modeling (e.g., Schrödinger’s QikProp) predicts logP ~3.2 and permeability (Caco-2 >5 ×10⁻⁶ cm/s), aligning with moderate oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.